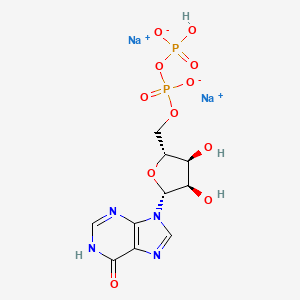
Inosine-5'-diphosphoric acid disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-5’-diphosphoric acid disodium salt is a naturally occurring nucleotide that plays a crucial role in various metabolic pathways. It consists of an inosine base linked to a diphosphate group and two sodium ions. This compound is involved in nucleic acid synthesis and energy transfer processes, making it a vital intermediate in cellular functions .
Wirkmechanismus
Target of Action
Inosine-5’-diphosphoric acid disodium salt, also known as Inosine-5’-diphosphate disodium salt, primarily targets the synthesis of nucleic acids, such as DNA and RNA . It acts as a building block, providing the necessary components for the construction of these essential biomolecules .
Mode of Action
The interaction of Inosine-5’-diphosphoric acid disodium salt with its targets is fundamental to cellular processes. It serves as a precursor for the synthesis of nucleic acids during DNA replication and RNA transcription .
Biochemical Pathways
Inosine-5’-diphosphoric acid disodium salt plays a vital role in various physiological processes within the human body . It is a critical intermediate in metabolic pathways, especially those involved in nucleic acid synthesis and energy transfer .
Result of Action
The molecular and cellular effects of Inosine-5’-diphosphoric acid disodium salt’s action are primarily seen in its role as a precursor for the synthesis of nucleic acids . It provides the necessary components for the construction of DNA and RNA, which are essential for various cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inosine-5’-diphosphoric acid disodium salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of inosine-5’-diphosphoric acid disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine monophosphate. This intermediate is then enzymatically converted to inosine-5’-diphosphoric acid disodium salt. The final product is isolated and purified using techniques such as ion-exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Inosine-5’-diphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions
Major Products
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various substituted inosine derivatives
Wissenschaftliche Forschungsanwendungen
Inosine-5’-diphosphoric acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in studying metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: It is used in the production of flavor enhancers and as a component in certain biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Inosine-5’-monophosphate disodium salt
- Guanosine-5’-diphosphate sodium salt
- Adenosine-5’-triphosphate disodium salt
Uniqueness
Inosine-5’-diphosphoric acid disodium salt is unique due to its specific role in both nucleic acid synthesis and energy transfer. Unlike inosine-5’-monophosphate, which is primarily involved in nucleotide synthesis, inosine-5’-diphosphoric acid disodium salt also participates in energy metabolism. Compared to guanosine-5’-diphosphate and adenosine-5’-triphosphate, it has distinct biochemical properties that make it suitable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
54735-61-4 |
|---|---|
Molekularformel |
C10H12N4Na2O11P2 |
Molekulargewicht |
472.15 g/mol |
IUPAC-Name |
disodium;(2R,3S,4R,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolane-3,4-diolate |
InChI |
InChI=1S/C10H12N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q-2;2*+1/t4-,6-,7-,10-;;/m1../s1 |
InChI-Schlüssel |
VNWWTAAOJQXDNS-IDIVVRGQSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















